molecular formula C27H30N2O5 B11479668 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide

Cat. No.: B11479668
M. Wt: 462.5 g/mol
InChI Key: JDMINYTXBSJKHU-UHFFFAOYSA-N
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Description

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxyacetophenone is reacted with an appropriate aldehyde under acidic or basic conditions to form the intermediate chalcone . This intermediate is then subjected to further reactions, such as amination and acylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization and chromatography are also employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to various proteins, such as tubulin and heat shock proteins, inhibiting their function. This can lead to the disruption of cellular processes, such as cell division and protein folding, which are critical for the survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trimethoxyphenyl group enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

4-[[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C27H30N2O5/c1-18(19-8-6-5-7-9-19)29-27(31)20-10-12-22(13-11-20)28-15-14-23(30)21-16-24(32-2)26(34-4)25(17-21)33-3/h5-13,16-18,28H,14-15H2,1-4H3,(H,29,31)

InChI Key

JDMINYTXBSJKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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